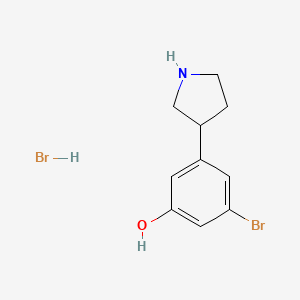
3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide is a chemical compound with the molecular formula C10H13Br2NO . It has been extensively used in research labs for its unique properties.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H13Br2NO. For a detailed 3D structure, specialized databases like ChemSpider or MolView can be used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in specialized databases like ChemicalBook . These properties include its molecular weight, density, melting point, boiling point, and more .Scientific Research Applications
Polyelectrolytes Synthesis : Monmoton et al. (2008) synthesized hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide, a compound related to 3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide. They studied the reaction kinetics and molecular structure of these polyelectrolytes, providing insights into their potential applications in materials science (Monmoton et al., 2008).
Efficient Synthesis of Key Intermediates : Guo et al. (2015) reported an efficient and environmentally friendly method to synthesize 5-methyl-3-(bromomethyl)pyridine hydrobromide, closely related to this compound. This method offers a straightforward route for preparing key intermediates in pharmaceuticals (Guo et al., 2015).
Extended Hydrogen-Bonded Ribbons : Tamuly et al. (2005) studied the crystal structure of related pyridinium compounds, revealing the formation of extended hydrogen-bonded ribbons in the solid state. This research provides valuable information on the structural properties of pyridinium salts, including those similar to this compound (Tamuly et al., 2005).
Halogenation of Heterocycles : Castillo-Aguilera et al. (2017) explored the halogenation of pyrrole and thiophene heterocycles, which are structurally related to this compound. Their findings contribute to the understanding of the reactivity of these compounds in pharmaceutical and materials science applications (Castillo-Aguilera et al., 2017).
Bromination of Metal(II) Complexes : Raman et al. (2005) used pyridinium hydrobromide perbromide as a brominating agent for metal(II) complexes. This research highlights the utility of pyridinium-based compounds in inorganic chemistry, particularly in the synthesis and modification of metal complexes (Raman et al., 2005).
properties
IUPAC Name |
3-bromo-5-pyrrolidin-3-ylphenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.BrH/c11-9-3-8(4-10(13)5-9)7-1-2-12-6-7;/h3-5,7,12-13H,1-2,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLNNGMFCXKFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC(=C2)Br)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2605079.png)
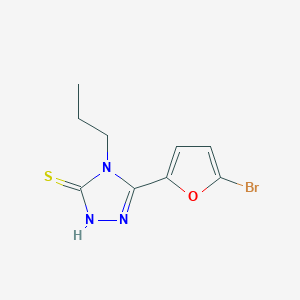
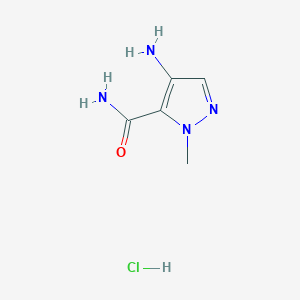
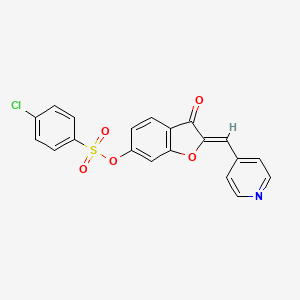
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2605086.png)
![6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2605087.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2605090.png)
![N-(4-isopropylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2605092.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2605093.png)
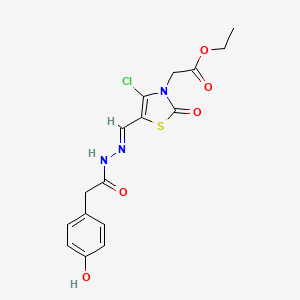
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2605097.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2605098.png)
![4-methanesulfonyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2605099.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide](/img/structure/B2605102.png)